1-Fluoro-2-methyl-4-(trichloromethoxy)benzene

Drug Metabolism Cytochrome P450 Medicinal Chemistry

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene (CAS 1404194-06-4) is a fluorinated aromatic building block with the molecular formula C8H6Cl3FO and a molecular weight of 243.5 g/mol. It is characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy (-OCCl3) substituent on the benzene ring.

Molecular Formula C8H6Cl3FO
Molecular Weight 243.5 g/mol
CAS No. 1404194-06-4
Cat. No. B1404433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-methyl-4-(trichloromethoxy)benzene
CAS1404194-06-4
Molecular FormulaC8H6Cl3FO
Molecular Weight243.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(Cl)(Cl)Cl)F
InChIInChI=1S/C8H6Cl3FO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3
InChIKeySWISBDHIGTYQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene (CAS 1404194-06-4): Procurement-Grade Intermediary Profile


1-Fluoro-2-methyl-4-(trichloromethoxy)benzene (CAS 1404194-06-4) is a fluorinated aromatic building block with the molecular formula C8H6Cl3FO and a molecular weight of 243.5 g/mol. It is characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy (-OCCl3) substituent on the benzene ring . This specific substitution pattern imparts unique physicochemical properties that are relevant in medicinal chemistry and agrochemical research, primarily as a versatile intermediate [1]. The compound is typically supplied at a 95% purity specification for research and development purposes .

Synthetic Workflow

Fluorinated aromatic building block for medicinal chemistry and agrochemical intermediate synthesis.

Procurement Benchmark

Defined 95% minimum purity specification supports reproducible synthesis and scale-up workflows.

Structural Differentiation

Unique 4-position trichloromethoxy substitution enables distinct metabolic profiling and ADME property tuning.

The Procurement Risk of Selecting a Close Analog to 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene


While numerous positional isomers and analogs of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene exist in chemical catalogs, direct substitution can lead to significant and unpredictable changes in physicochemical and biological behavior. Even seemingly minor structural modifications, such as moving the trichloromethoxy group from the 4-position to the 3- or 2-position, alter the molecule's electronic distribution and steric profile, which can drastically impact its LogP (lipophilicity), metabolic stability, and off-target binding profile [1]. This class-level inference is critical: the 4-position substitution is a key determinant of the compound's interaction with specific biological targets and its overall utility in a synthetic pathway [2]. Therefore, selecting a cheaper or more readily available analog without rigorous comparative data carries the high risk of process failure, invalid research results, or the need for costly re-optimization of entire synthetic sequences.

Target Compound

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene. The 4-position substitution is a key determinant for its specific LogP and target interaction profile.

Potential Substitute Risk

2- or 3-position isomers may shift LogP and metabolic stability, drastically altering off-target binding and invalidating established SAR.

Process Control

Consistent purity enables reliable synthetic yields and troubleshooting.

Potential Substitute Risk

Custom-synthesized or uncertified analogs carry batch-to-batch variability, risking process failure or need for re-optimization.

Quantitative Differentiation of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene from Its Closest Analogs


Head-to-Head CYP3A4 Inhibition: Superior Selectivity Profile of the 4-Trichloromethoxy Isomer

In a direct, head-to-head comparison within the same high-throughput screening panel, 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene demonstrated a 10.9-fold higher IC50 (weaker inhibition) for the critical drug-metabolizing enzyme CYP3A4 compared to a structurally related analog, indicating a potentially superior selectivity and lower drug-drug interaction (DDI) risk profile. Specifically, the target compound exhibited an IC50 of 5,490 nM, while the comparator (a related trichloromethoxy-containing molecule) showed a much more potent IC50 of 500 nM [1]. This quantitative difference is a key differentiator for researchers designing lead compounds with favorable ADME properties.

CYP3A4 Selectivity
Head-to-head
Target: IC50 5,490 nM
Comparator Analog: IC50 500 nM
Isoform selectivity review. 10.9-fold weaker inhibition suggests lower DDI interaction probability.
Reported CYP3A4 fluorescence assay.
Drug Metabolism Cytochrome P450 Medicinal Chemistry In Vitro ADME

CYP2E1 Inhibition: Quantitative Evidence for Reduced Hepatic Liability

Cross-study analysis reveals that 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene displays a significantly high IC50 of 50,000 nM (50 µM) against CYP2E1 [1]. This is a favorable profile, as CYP2E1 is a key enzyme involved in the bioactivation of many small-molecule toxins and procarcinogens. While not a direct head-to-head, this data point demonstrates a desirable and quantifiable lack of affinity for this liability target, a characteristic that is not guaranteed for its close structural analogs and must be empirically verified.

CYP2E1 Liability
Reported
Target: IC50 50,000 nM
Hepatic liability screening context. High IC50 value indicates weak CYP2E1 inhibition.
Human liver microsome assay.
Hepatotoxicity Cytochrome P450 Drug Safety In Vitro Toxicology

Distinct Physicochemical Landscape: Predicted vs. Known LogP for Key Analogs

The substitution pattern of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene is predicted to confer distinct lipophilicity compared to other positional isomers. While its specific LogP is not experimentally reported in the public domain, class-level inference and calculated properties of close analogs underscore the significant impact of substitution. For instance, the 3-position isomer (1-Fluoro-2-methyl-3-(trichloromethoxy)benzene, CAS 1404194-05-3) has been associated with a predicted LogP range of approximately 1.2 to 1.56 [1], whereas the parent compound (trichloromethoxy)benzene (CAS 34888-05-6) has an experimentally determined LogP of 3.39 [2]. This wide range highlights that the specific 4-position, 2-methyl, 1-fluoro combination creates a unique physicochemical profile that cannot be reliably extrapolated from related compounds, necessitating the procurement and testing of the exact material.

Lipophilicity (LogP)
Class-level
Target: Data to verify
3-position analog: 1.2–1.56
Parent: 3.39
Physicochemical property review. Wide predicted range among analogs; experimental LogP validation required.
In silico prediction vs. experimental data.
Lipophilicity ADME Physicochemical Properties Medicinal Chemistry

Validated Supply Chain Consistency: A Defined Purity Benchmark for Reproducible Results

From a procurement and reproducibility standpoint, 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene is available from established vendors with a defined minimum purity specification of 95% . This represents a critical differentiation from many custom-synthesized or lesser-known analogs where purity can vary significantly between batches. For researchers scaling up a reaction or building a SAR series, this vendor-specified purity provides a reliable, quantifiable baseline for experimental reproducibility, reducing the risk of confounding results due to unknown impurities.

Supply Chain Purity
Data to verify
Specification: 95% min. purity
Reproducibility & lot consistency. Defines a vendor-specified baseline for experimental replication.
Vendor specification; request batch-specific COA for exact purity.
Chemical Procurement Quality Control Reproducibility Synthetic Chemistry

High-Value Application Scenarios for 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene Based on Evidence


Lead Optimization in Medicinal Chemistry for Reduced DDI Risk

Medicinal chemists focused on optimizing drug candidates for low drug-drug interaction (DDI) liability should prioritize 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene as a key synthetic intermediate. The direct evidence showing its weak inhibition of CYP3A4 (IC50 = 5,490 nM) [1] and CYP2E1 (IC50 = 50,000 nM) [2] provides a quantifiable advantage over related trichloromethoxy compounds that show stronger CYP inhibition. Incorporating this building block early in a synthetic sequence can help steer a lead series toward a more favorable ADME profile, potentially avoiding costly late-stage attrition due to metabolic liabilities.

Synthesis of Novel Agrochemicals with Defined Fluorinated Motifs

Researchers in crop science developing new fluorinated agrochemicals can leverage 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene as a strategic building block. The trichloromethoxy group serves as a precursor for the valuable trifluoromethoxy (-OCF3) motif, a substituent with established utility in enhancing the metabolic stability and bioavailability of modern pesticides and fungicides [1]. This compound provides a versatile, polyfunctionalized arene core, allowing for diverse downstream modifications to create novel analogs with potentially improved field performance.

Reproducible Scale-Up and Process Chemistry Development

For process chemists transitioning a reaction from discovery to scale-up, the procurement of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene from a qualified vendor with a documented 95% purity specification [1] is a critical risk-mitigation step. Unlike sourcing a custom-synthesized analog of unknown purity, this defined benchmark ensures that the initial scale-up runs are based on a consistent input material. This reduces variability, streamlines troubleshooting of new synthetic routes, and provides a reliable foundation for generating process-related analytical data, ultimately saving time and resources.

Development of In Vitro ADME/Tox Assay Standards

Given its well-characterized, weak inhibition profile against key CYP450 isoforms (CYP3A4 and CYP2E1) [1] [2], this compound is a strong candidate for use as a negative control or an internal standard in the development and validation of in vitro ADME/Tox assays. Its reliable, vendor-specified purity further supports this application. Researchers can use it to establish baseline activity and to assess the dynamic range of their CYP inhibition assays, ensuring the robustness and accuracy of their high-throughput screening platforms.

Application
Selection Property
Validation Focus
CYP Isoform Profiling Studies
CYP3A4 Selectivity Window
Head-to-head isoform selectivity assay validation
Fluorinated Scaffold Synthesis
Trichloromethoxy (-OCCl3) as Precursor
Downstream -OCF3 motif conversion and stability assessment
Process Chemistry Scale-up
Defined Purity Baseline
Inter-batch reproducibility and process control benchmarking
In Vitro Metabolic Stability Assays
CYP2E1 Low-Response Profile
Negative control suitability and assay dynamic range establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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